L-2,4-diaminobutyric acid
Overview
Description
L-2,4-Diaminobutyric acid is a non-proteinogenic amino acid with the chemical formula
C4H10N2O2
. It is structurally similar to gamma-aminobutyric acid but contains an additional amino group. This compound is known for its role as a weak inhibitor of gamma-aminobutyric acid transaminase and has been studied for its potential antitumor properties .Mechanism of Action
Target of Action
The primary target of L-2,4-diaminobutyric acid is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the body, which is a key neurotransmitter involved in inhibitory signaling in the nervous system .
Mode of Action
This compound acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively converting GABA back to glutamate . As a result, GABA levels in the body are elevated . Additionally, this compound has been observed to be a GABA reuptake inhibitor , further contributing to increased GABA levels .
Biochemical Pathways
The inhibition of GABA transaminase and the prevention of GABA reuptake by this compound lead to an increase in GABA levels . Elevated GABA levels can affect various biochemical pathways, particularly those involving neurotransmission.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The elevation of GABA levels due to the action of this compound can have several effects at the molecular and cellular level. For instance, increased GABA levels can enhance inhibitory signaling in the nervous system . Additionally, this compound has been observed to exhibit antitumor activity in vivo and in vitro .
Biochemical Analysis
Biochemical Properties
L-2,4-diaminobutyric acid is known to inhibit GABA transaminase, an enzyme that converts GABA back to glutamate . This inhibition prevents the conversion, thereby elevating GABA levels . Additionally, it has been found to activate L-leucine and L-threonine, which are constituent amino acids of polymyxin E .
Cellular Effects
In cellular contexts, this compound has been observed to have cytolytic effects on human glioma cell lines and normal human fibroblasts . The concentrations of this compound necessary to reduce the cell count to 50% of control following a 24-hour incubation at 37°C were 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as an inhibitor of GABA transaminase . By inhibiting this enzyme, this compound prevents the conversion of GABA back to glutamate, leading to an increase in GABA levels . This can influence various cellular and molecular processes, including neurotransmission.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been observed that tumor cells are irreversibly and totally damaged by incubation with 10 mM this compound for 24 hours at 37°C .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been reported that treatment with this compound results in a 43.4% reduction of tumor growth .
Metabolic Pathways
This compound is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2,4-Diaminobutyric acid can be synthesized through several methods. One common approach involves the reaction of diethyl acetamidomalonate with ethylenediamine, followed by hydrolysis and decarboxylation. The reaction conditions typically include:
Reaction with Ethylenediamine: Diethyl acetamidomalonate is reacted with ethylenediamine in the presence of a base such as sodium ethoxide.
Hydrolysis: The intermediate product is then hydrolyzed using hydrochloric acid.
Decarboxylation: The final step involves decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce this compound. The fermentation process is optimized for yield and purity, involving controlled pH, temperature, and nutrient supply.
Chemical Reactions Analysis
Types of Reactions
L-2,4-Diaminobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or oxo derivatives.
Reduction: Simpler amines.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
L-2,4-Diaminobutyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of gamma-aminobutyric acid transaminase.
Medicine: Investigated for its antitumor properties and potential therapeutic applications.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
L-2,4-Diaminobutyric acid can be compared with other similar compounds such as:
Gamma-aminobutyric acid: Unlike gamma-aminobutyric acid, this compound has an additional amino group, making it a more potent inhibitor of gamma-aminobutyric acid transaminase.
L-2,3-Diaminopropionic acid: This compound has a similar structure but lacks the additional carbon in the backbone, resulting in different chemical properties and biological activities.
L-Ornithine: Both are non-proteinogenic amino acids, but L-Ornithine is primarily involved in the urea cycle, whereas this compound is studied for its inhibitory effects on gamma-aminobutyric acid transaminase.
This compound stands out due to its unique structure and specific inhibitory effects on gamma-aminobutyric acid transaminase, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(2S)-2,4-diaminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-2,4-diaminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1758-80-1 | |
Record name | L-2,4-Diaminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-2,4-diaminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-2,4-diaminobutyric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-2,4-diaminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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